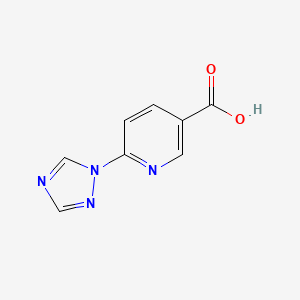

6-(1H-1,2,4-triazol-1-yl)nicotinic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(1,2,4-triazol-1-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-8(14)6-1-2-7(10-3-6)12-5-9-4-11-12/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFDCMZQICBBGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)N2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

281232-20-0 | |

| Record name | 6-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 6 1h 1,2,4 Triazol 1 Yl Nicotinic Acid and Its Precursors

Established Synthetic Routes to 6-(1H-1,2,4-triazol-1-yl)nicotinate (Ethyl Ester as Precursor)

The ethyl ester of 6-(1H-1,2,4-triazol-1-yl)nicotinic acid serves as a key intermediate in the synthesis of the parent acid and its derivatives. Its preparation is most commonly achieved through nucleophilic aromatic substitution, a robust and widely utilized method for the formation of carbon-heteroatom bonds.

Alternative Coupling Strategies for Triazole Derivatives (e.g., Suzuki-Miyaura Cross-Coupling)

While nucleophilic aromatic substitution is the most established method, alternative strategies such as the Suzuki-Miyaura cross-coupling reaction can also be considered for the formation of the C-N bond between the pyridine (B92270) and triazole rings. The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction that typically forms carbon-carbon bonds but can also be adapted for carbon-heteroatom bond formation. tcichemicals.comlibretexts.org

This approach would theoretically involve the coupling of a triazolyl boronic acid or a boronic ester with a 6-halonicotinate derivative in the presence of a palladium catalyst and a base. While this method is widely used for the synthesis of biaryl compounds and has been applied to various nitrogen-containing heterocycles, its application for the direct N-arylation of 1H-1,2,4-triazole with a pyridine halide is less commonly reported in the literature for this specific compound. researchgate.netscispace.com The success of such a reaction would depend on the availability and stability of the triazolyl boronic acid derivative and the optimization of the catalytic system to favor C-N bond formation over potential side reactions.

Table 2: General components for a Suzuki-Miyaura cross-coupling reaction

| Component | Role | Examples |

| Coupling Partner 1 | Electrophile | Ethyl 6-chloronicotinate, Ethyl 6-bromonicotinate |

| Coupling Partner 2 | Nucleophile precursor | 1H-1,2,4-Triazol-1-ylboronic acid |

| Catalyst | Facilitates the reaction | Palladium complexes (e.g., Pd(PPh3)4) |

| Base | Activates the boronic acid | Potassium carbonate, Sodium carbonate, Cesium carbonate |

| Solvent | Reaction medium | Toluene, Dioxane, DMF |

Derivatization Strategies for this compound

Once this compound is synthesized, typically through the hydrolysis of its ethyl ester precursor, it can be further modified through a variety of derivatization strategies. These modifications can be targeted at the carboxylic acid functional group or the triazole ring, allowing for the synthesis of a library of compounds with diverse properties.

The carboxylic acid moiety is a versatile handle for derivatization. Standard organic transformations can be employed to convert the carboxylic acid into a range of other functional groups.

Amide Bond Formation: The carboxylic acid can be readily converted to amides by reaction with a variety of primary and secondary amines. This is typically achieved using a coupling reagent to activate the carboxylic acid. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt). More modern and efficient coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also widely used, often in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a solvent like DMF. wikipedia.orgfishersci.co.ukmychemblog.comst-andrews.ac.ukluxembourg-bio.com This allows for the introduction of a wide array of substituents and the construction of more complex molecules.

Esterification: The carboxylic acid can be esterified by reaction with various alcohols under acidic conditions (e.g., Fischer esterification) or by using other esterification methods such as reaction with an alkyl halide in the presence of a base. This allows for the modification of the ester group to tune properties like solubility and bioavailability.

The triazole ring itself can also be a site for derivatization, although it is generally less reactive than the carboxylic acid group.

Alkylation: The nitrogen atoms of the 1,2,4-triazole (B32235) ring can potentially be alkylated using alkyl halides or other electrophiles. researchgate.net The regioselectivity of such a reaction would need to be carefully controlled, as alkylation could occur at different nitrogen atoms of the triazole ring.

Table 3: Potential derivatization reactions for this compound

| Reaction Type | Functional Group Targeted | Reagents | Potential Products |

| Amide Coupling | Carboxylic Acid | Amines, HATU, DIPEA, DMF | Amides |

| Esterification | Carboxylic Acid | Alcohols, Acid catalyst or Base/Alkyl halide | Esters |

| Alkylation | Triazole Ring | Alkyl halides, Base | N-alkylated triazole derivatives |

Ester Hydrolysis to this compound

The final step in many synthetic routes to this compound is the hydrolysis of its corresponding ester precursor, typically a methyl or ethyl ester. This transformation is a standard reaction in organic synthesis, converting the ester functional group into a carboxylic acid.

The process generally involves treating the ester with a strong base, such as sodium hydroxide (B78521) or lithium hydroxide, in a suitable solvent system like a mixture of water with methanol (B129727), ethanol (B145695), or tetrahydrofuran (B95107) (THF). The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the alkoxide (e.g., methoxide or ethoxide) leaving group, resulting in the formation of the carboxylate salt. A subsequent acidification step with an acid, like hydrochloric acid, protonates the carboxylate to yield the final carboxylic acid product.

The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the complete consumption of the starting ester.

Table 1: Conditions for Ester Hydrolysis

| Ester Precursor | Base | Solvent | Conditions | Product |

|---|---|---|---|---|

| Methyl 6-(1H-1,2,4-triazol-1-yl)nicotinate | NaOH | Methanol/Water | Reflux | This compound |

Functional Group Interconversions on the Triazole Moiety

The 1,2,4-triazole ring is an aromatic heterocycle that can undergo various functional group interconversions. chemicalbook.com While the carbon atoms in the 1H-1,2,4-triazole ring are electron-deficient and susceptible to nucleophilic attack, electrophilic substitution typically occurs at the nitrogen atoms due to their higher electron density. chemicalbook.comnih.gov

Common transformations for 1,2,4-triazole derivatives include:

Alkylation: The unsubstituted N-H of the triazole ring can be alkylated. For instance, reaction with alkyl halides in the presence of a base can introduce alkyl groups at the N1 or N4 positions. chemicalbook.com

N-Arylation: Copper-catalyzed coupling reactions can be employed to form N-aryl bonds, linking the triazole to various aromatic systems.

Conversion to Triazolinethiones: The triazole ring can be modified to introduce a thione group. For example, starting from an appropriate precursor, a 1,2,4-triazoline-3-thione can be synthesized, which can then be a substrate for further reactions. rsc.org

Functional Group Interconversions on the Nicotinic Acid Moiety

The nicotinic acid portion of the molecule offers a range of possibilities for functional group interconversion, primarily centered around the carboxylic acid group. solubilityofthings.com

Key transformations include:

Esterification: The carboxylic acid can be converted back to an ester by reacting it with an alcohol in the presence of an acid catalyst. researchgate.net For example, reacting this compound with methanol and a catalytic amount of sulfuric acid would yield methyl 6-(1H-1,2,4-triazol-1-yl)nicotinate. chemicalbook.com

Amide Formation: The carboxylic acid can be activated, for example by converting it to an acyl chloride, and then reacted with an amine to form an amide. solubilityofthings.com This is a fundamental transformation for building larger molecules.

Reduction: The carboxylic acid can be reduced to a primary alcohol. This typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation changes the electronic nature of the substituent on the pyridine ring from electron-withdrawing to electron-donating.

Chemical Reactivity of 6-(1H-1,2,4-triazol-1-yl)nicotinate and Analogues

The chemical reactivity of this compound is a composite of the reactivities of its constituent pyridine and triazole rings.

Oxidation Reactions

Oxidation reactions can target different parts of the molecule depending on the reagents and conditions used.

Triazole Moiety: The triazole ring itself is generally stable to oxidation. However, substituents on the triazole ring can be oxidized. For instance, 1,2,4-triazoline-3-thiones can be oxidized with agents like chlorine or bromine to form unstable sulphonyl halides, which can then be converted to sulphonamides or sulphonic acids. rsc.org

Pyridine Moiety: The pyridine ring is relatively resistant to oxidation. However, if there are alkyl substituents on the pyridine ring, they can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄).

Reduction Reactions

Reduction reactions can also be directed to specific functional groups within the molecule.

Nicotinate Moiety: The ester group of a nicotinate can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride. The carboxylic acid of nicotinic acid can also be reduced. The electrochemical reduction of N-methyl nicotinic acid has been studied, showing that in acidic media, the process can lead to a hydrated aldehyde or a dimer. rsc.org

Pyridine Ring: The pyridine ring can be reduced to a piperidine (B6355638) ring under catalytic hydrogenation conditions (e.g., using H₂ gas with a platinum or palladium catalyst), although this often requires harsh conditions.

Triazole Moiety: The 1,2,4-triazole ring is generally stable to reduction. However, certain derivatives, such as those containing an imine group, can have that specific bond reduced. For example, treatment of certain 1,2,4-triazole derivatives with sodium borohydride (B1222165) (NaBH₄) can selectively reduce an imine bond without affecting an ester group. researchgate.net

Nucleophilic Substitution at Triazole and Nicotinate Moieties

Nucleophilic substitution reactions are important for modifying the structure of 6-(1H-1,2,4-triazol-1-yl)nicotinate and its analogues.

Triazole Moiety: The carbon atoms in the 1H-1,2,4-triazole ring are π-deficient due to the adjacent electronegative nitrogen atoms, making them susceptible to nucleophilic substitution under certain conditions. chemicalbook.comnih.gov Halogenated triazoles, for example, can undergo nucleophilic displacement of the halide.

Nicotinate Moiety: The pyridine ring of the nicotinic acid moiety is generally electron-deficient and can undergo nucleophilic aromatic substitution (SNAᵣ), particularly if there is a good leaving group (like a halogen) at the 2-, 4-, or 6-position. The synthesis of the parent compound often involves a nucleophilic substitution reaction where the 1,2,4-triazole anion displaces a halogen (e.g., chlorine) from the 6-position of a nicotinate precursor. researchgate.netresearchgate.net The reactivity in these reactions can be influenced by acid or base catalysis. researchgate.net

Table 2: Summary of Reactivity

| Reaction Type | Moiety | Reagents/Conditions | Potential Products |

|---|---|---|---|

| Oxidation | Triazoline-thione | Cl₂ or Br₂ | Sulphonyl halides, sulphonic acids rsc.org |

| Reduction | Nicotinate Ester | LiAlH₄ | Primary alcohol |

| Reduction | Nicotinic Acid | Electrochemical | Hydrated aldehyde, dimer rsc.org |

| Nucleophilic Substitution | 6-Halonicotinate | 1,2,4-Triazole, Base | 6-(1H-1,2,4-triazol-1-yl)nicotinate researchgate.netresearchgate.net |

Green Chemistry Considerations in Nicotinic Acid Production

Nicotinic acid, a vital precursor in various chemical syntheses, has traditionally been produced through methods that pose significant environmental challenges. Industrial-scale production has heavily relied on the oxidation of petroleum-derived feedstocks like 5-ethyl-2-methylpyridine or 3-picoline using strong, corrosive oxidizing agents such as nitric acid. researchgate.netnih.govnih.govmdpi.comsciprofiles.com A major drawback of this process is the generation of nitrous oxide (N₂O), a potent greenhouse gas with a warming potential approximately 300 times that of carbon dioxide. researchgate.netnih.govnih.govmdpi.comsciprofiles.com Historical methods were even more problematic, employing stoichiometric oxidants like potassium permanganate (KMnO₄), manganese dioxide (MnO₂), or chromic acid (CrO₃). researchgate.netnih.govchimia.ch These processes are characterized by low atom economy, producing substantial amounts of inorganic waste. researchgate.netnih.gov For instance, the synthesis using chromic acid generates nearly 9 tons of waste for every ton of nicotinic acid produced. chimia.chacs.org

The principles of green chemistry have spurred research into more sustainable and environmentally benign alternatives. A key focus has been the replacement of hazardous oxidizing agents with cleaner options like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂). nih.gov Catalysis is central to these greener approaches. Heterogeneous solid catalysts, such as manganese-substituted aluminophosphates, have been developed to facilitate the oxidation of 3-picoline in a one-step process, which can reduce waste generation by nearly 29%. acs.org Another significant advancement is the gas-phase ammoxidation of 3-picoline to 3-cyanopyridine, which is then hydrolyzed to nicotinic acid. nih.govmdpi.com This method, often utilizing a fluidized bed reactor and a heterogeneous catalyst like V₂O₅, represents a more efficient industrial pathway. nih.gov

Biocatalysis presents a frontier in green nicotinic acid synthesis. frontiersin.org Enzymatic processes, leveraging nitrilase or amidase-producing microorganisms, can convert 3-cyanopyridine or nicotinamide into nicotinic acid under mild, aqueous conditions. frontiersin.orgnih.gov These methods avoid harsh reagents, high temperatures, and high pressures associated with traditional chemical synthesis. frontiersin.orgnih.gov Research has demonstrated that whole-cell catalysis can achieve 100% conversion of 3-cyanopyridine in minutes under optimized conditions, showcasing the potential for highly efficient and sustainable industrial production. frontiersin.orgnih.gov

A comparative overview of various synthetic methods for nicotinic acid is presented below, highlighting their alignment with green chemistry principles.

Table 1: Comparison of Synthetic Routes to Nicotinic Acid from a Green Chemistry Perspective

| Synthetic Method | Starting Material | Oxidizing Agent/Catalyst | Key Disadvantages | Green Chemistry Improvements |

|---|---|---|---|---|

| Traditional Oxidation | 5-ethyl-2-methylpyridine | Nitric Acid (HNO₃) | Generates N₂O (potent greenhouse gas); uses corrosive acid. researchgate.netnih.govnih.gov | N/A |

| Historical Oxidation | 3-methylpyridine (3-picoline) | Chromic Acid (CrO₃) or Potassium Permanganate (KMnO₄) | Very low atom economy; produces large volumes of toxic inorganic waste. researchgate.netchimia.ch | N/A |

| Catalytic Gas-Phase Oxidation | 3-methylpyridine (3-picoline) | Air (O₂) with a heterogeneous catalyst (e.g., V₂O₅-based) | Requires high temperatures. | High atom economy; avoids corrosive liquid oxidants; air is a benign oxidant. chimia.ch |

| Catalytic Liquid-Phase Oxidation | 3-methylpyridine (3-picoline) | O₂ or H₂O₂ with catalysts like Co(OAc)₂/Mn(OAc)₂ | May require high pressure and temperature. nih.govmdpi.com | Uses cleaner oxidants than nitric acid; can achieve high conversion and selectivity. mdpi.com |

| Enzymatic Synthesis (Biocatalysis) | 3-cyanopyridine | Nitrilase-producing microorganisms (e.g., G. terrae) | Requires development and optimization of biocatalyst strains. | Operates in water under mild conditions; high selectivity; environmentally friendly; avoids toxic by-products. frontiersin.orgnih.gov |

Reaction Optimization and Process Monitoring in Synthetic Development

The development of synthetic routes for complex heterocyclic molecules like this compound necessitates rigorous optimization and careful process monitoring to ensure efficiency, scalability, and safety. Reaction optimization involves systematically adjusting various parameters to maximize yield and purity while minimizing reaction time, energy consumption, and by-product formation.

Key parameters that are typically optimized include temperature, pressure, reaction time, and the concentration of reactants. The choice of solvent and catalyst is also critical, as they can profoundly influence reaction pathways and rates. For instance, in the synthesis of triazole derivatives, the choice of a copper catalyst and specific ligands can be crucial for achieving high yields in cyclization reactions. organic-chemistry.org Similarly, in coupling reactions used to build the substituted pyridine core, such as Suzuki-Miyaura cross-couplings, the optimization of the base, solvent system, and catalyst loading is essential for success. nih.gov

Process Analytical Technology (PAT) plays a vital role in modern synthetic development by enabling real-time monitoring of reactions. Techniques like ultrafast multidimensional NMR spectroscopy allow chemists to observe the formation of intermediates and by-products as the reaction progresses. nih.gov This provides invaluable mechanistic insights, moving beyond simple analysis of the starting material and final product to understand the entire reaction landscape. nih.gov By identifying transient or previously unobserved intermediates, researchers can refine reaction conditions to favor the desired pathway and prevent the formation of impurities. nih.gov

Furthermore, the integration of automated systems and specialized software facilitates autonomous self-optimization. acs.org These platforms can control reaction parameters, monitor the output in real-time using integrated analytical tools, and apply algorithms to systematically explore the reaction space and identify optimal conditions. acs.org This approach accelerates the development process and allows for a more thorough and data-driven optimization than manual methods would permit.

Table 2: Parameters and Techniques for Reaction Optimization and Monitoring

| Parameter/Technique | Description | Application in Heterocyclic Synthesis |

|---|---|---|

| Temperature | Adjusting the thermal energy of the system to control reaction rate and selectivity. | Optimizing temperature can favor a desired cyclization product over side reactions in triazole formation. frontiersin.org |

| Catalyst Selection & Loading | Choosing the appropriate catalyst (e.g., transition metal, enzyme) and its concentration. | Essential for cross-coupling reactions (e.g., Suzuki, Heck) to form C-C bonds on pyridine rings. |

| Solvent System | The medium in which the reaction occurs; affects solubility, reactivity, and reaction pathway. | Can determine the success of N-N bond formation in the synthesis of fused triazoles. organic-chemistry.org |

| Reactant Concentration | Adjusting the molar ratios of starting materials and reagents. | Crucial for controlling the outcome of multicomponent reactions to assemble complex heterocyclic cores. nih.gov |

| Real-Time NMR Spectroscopy | An analytical technique for monitoring reaction progress and identifying intermediates in real-time. | Allows for the confirmation of postulated intermediates and the discovery of new ones in pyrimidine synthesis, leading to mechanistic understanding. nih.gov |

| Automated Synthesis Platforms | Software-controlled systems that can autonomously vary reaction parameters and analyze outcomes. | Enables high-throughput screening of conditions (e.g., temperature, flow rates, concentrations) to rapidly find optimal synthetic protocols. acs.org |

Structural Elucidation and Advanced Characterization

Spectroscopic Techniques for Molecular Confirmation

Experimental ¹H NMR and ¹³C NMR data specific to 6-(1H-1,2,4-triazol-1-yl)nicotinic acid are not available in the public domain. Confirmation of the molecular structure would require analysis of chemical shifts, coupling constants, and signal integrations from such spectra.

A specific proton NMR spectrum for this compound has not been reported in the searched literature.

A specific carbon-13 NMR spectrum for this compound has not been reported in the searched literature.

Specific experimental IR absorption data for this compound is not available. This analysis is necessary to identify characteristic functional groups.

While the molecular formula (C₈H₆N₄O₂) and molecular weight (190.16 g/mol ) are established, detailed experimental mass spectrometry data, including fragmentation patterns, have not been found in the reviewed sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-State Structural Analysis

There is no available information regarding the single-crystal X-ray diffraction or other solid-state analysis of this compound. This technique would be essential for the definitive determination of its three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing.

X-ray Crystallography for Molecular Geometry and Conformation

Single-crystal X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, which together define the conformation of the molecule.

Once diffraction data are collected, the raw data must be processed and the crystal structure solved and refined. Structure refinement is a process of optimizing the parameters of the structural model to achieve the best possible fit with the experimental diffraction data.

SHELXL is a widely used and powerful program for the refinement of crystal structures. The process involves minimizing the differences between observed and calculated structure factors (F²). Key aspects of the SHELXL refinement process include:

Full-matrix least-squares refinement: This algorithm adjusts atomic coordinates, displacement parameters, and other variables to improve the model.

Anisotropic displacement parameters: Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid, providing a more accurate description of the electron density.

Treatment of Hydrogen Atoms: Hydrogen atoms are often placed in calculated positions and refined using a "riding model," where their geometry is constrained relative to the parent atom. This is a common practice as hydrogen atoms scatter X-rays weakly.

Disorder and Twinning: SHELXL includes robust functionalities to model and refine structures that exhibit crystallographic disorder or twinning, which are common complexities in crystal structures.

The final refined structure is evaluated based on several figures of merit, including the R1 factor, wR2, and the goodness-of-fit (GooF), which indicate the quality of the agreement between the crystallographic model and the experimental data.

The analysis of a refined crystal structure provides precise geometric parameters. For a molecule like this compound, this would involve examining the geometry of the pyridine (B92270) ring, the triazole ring, and the carboxylic acid group, as well as the torsion angles that describe the orientation of these groups relative to one another.

While the specific data for the target compound is unavailable, the table below presents representative geometric parameters for a related triazole derivative, illustrating the type of data obtained from a crystallographic study.

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Lengths (Å) | Bond Angles (°) | ||

| N1-C2 | 1.3634(15) | C8-N9-N1 | 106.15(10) |

| N3-C2 | 1.3119(16) | N6-N7-C8 | 126.81(11) |

| N7-C2 | 1.3648(16) | N9-N1-C2 | 110.77(10) |

| N6-N7 | 1.3721(14) | N3-C2-N1 | 130.12(11) |

| N1-N9 | 1.3969(14) | C8-N7-C2 | 109.18(10) |

Data derived from a related mdpi.comresearchgate.netmdpi.comtriazolo[4,3-b] mdpi.comresearchgate.netmdpi.comtriazin-7-one structure for illustrative purposes. nist.gov

Intermolecular Interactions in Crystal Structures of Related Triazole-Nicotinic Acid Ligands

In the solid state, molecules are organized into a crystal lattice through a variety of non-covalent intermolecular interactions. These interactions are crucial in determining the crystal packing and ultimately influence the material's physical properties. For ligands like this compound, the presence of hydrogen bond donors (the carboxylic acid -OH) and multiple acceptors (the nitrogen atoms of the triazole and pyridine rings, and the carbonyl oxygen) suggests a rich network of intermolecular forces.

Hydrogen bonds are among the strongest and most directional intermolecular interactions. In crystals of nicotinic acid and its derivatives, the carboxylic acid group commonly forms robust hydrogen bonds. beilstein-journals.org A frequent motif is a head-to-tail chain where the carboxylic acid proton of one molecule bonds to a nitrogen atom of an adjacent molecule. nih.gov

In the case of this compound, several hydrogen bonding scenarios are possible:

O-H···N (Pyridine): The carboxylic acid proton could form a hydrogen bond with the nitrogen atom of the pyridine ring of a neighboring molecule.

O-H···N (Triazole): Alternatively, the hydrogen bond could form with one of the unsubstituted nitrogen atoms of the triazole ring. Studies on related compounds have shown that both triazole and pyridyl nitrogen atoms can act as acceptors in O-H···N hydrogen bonds, sometimes leading to different crystalline forms (polymorphs). nih.gov

Aromatic rings, such as the triazole and pyridine moieties, can interact through π-π stacking. mdpi.com These interactions occur when the electron-rich π systems of adjacent rings overlap. The geometry of this stacking can be face-to-face or offset (slipped-parallel). mdpi.com In many triazole-containing crystal structures, π-π stacking between neighboring triazole rings or between triazole and other aromatic rings is a common feature that contributes significantly to the crystal's cohesion. mdpi.com The centroid-to-centroid distance between stacked rings is typically in the range of 3.3 to 3.9 Å. mdpi.com

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is a three-dimensional map of the space a molecule occupies in a crystal, colored according to various properties.

A key visualization is the surface mapped with the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact.

Red Spots: Indicate close contacts (shorter than the sum of van der Waals radii) and typically represent strong interactions like hydrogen bonds.

White Areas: Represent contacts approximately equal to the van der Waals separation.

Blue Areas: Indicate longer contacts with no significant interaction.

Conformational Analysis of Triazole-bridged Analogues

Research on structurally related compounds provides significant insight into the preferred conformations. X-ray crystallography studies on various molecules incorporating a triazole ring linked to another aromatic system reveal that the dihedral angle is sensitive to the substitution pattern and the crystal packing forces.

In a study of 2-[4-Phenyl-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]nicotinic acid, a complex analogue, two different crystalline forms (polymorphs) were isolated. nih.gov These polymorphs exhibit distinct conformations, differing primarily in the relative orientation of the pyridine, phenyl, and triazole rings. nih.gov This highlights that different, stable conformations can exist for such molecules, with the specific arrangement being influenced by the solid-state environment.

Similarly, crystallographic analysis of 4-(1,2,4-Triazol-1-yl)aniline, where a benzene (B151609) ring is substituted for the nicotinic acid moiety, shows a non-planar conformation. The dihedral angle between the triazole and benzene rings was determined to be 34.57 (7)°. nih.gov In another analogue, 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol, the dihedral angle formed by the benzene ring and the triazole plane is 33.40 (5)°. researchgate.net These findings suggest that a twisted conformation, where the two rings are not in the same plane, is a common feature for 1-aryl-1,2,4-triazoles.

In contrast, when the triazole and pyridine rings are part of a fused system, such as in 1,2,4-triazolo[4,3-a]pyridin-3-amine, the structure is nearly planar. The dihedral angle between the pyridine and triazole rings in this constrained analogue is very small, measuring 3.1(1)° in one molecule and 1.8(1)° in another within the same crystal structure. mdpi.com This indicates that without the rotational freedom of a single bond bridge, the system favors planarity.

The conformational preferences observed in the solid state are dictated by a balance of intramolecular steric effects and intermolecular forces, such as hydrogen bonding and π–π stacking. nih.govresearchgate.net For instance, in the crystal structure of 4-(1,2,4-Triazol-1-yl)aniline, molecules are linked into sheets through N—H⋯N and C—H⋯N hydrogen bonds, and further stabilized by aromatic π–π stacking interactions. nih.gov

These detailed research findings from analogous structures are crucial for understanding the conformational landscape of this compound and its derivatives. The data consistently point towards a non-planar arrangement in non-fused systems, a feature that has significant implications for how these molecules interact with biological targets.

Interactive Data Table 1: Dihedral Angles in Triazole-bridged Aromatic Compounds

| Compound | Ring 1 | Ring 2 | Dihedral Angle (°) | Method |

| 4-(1,2,4-Triazol-1-yl)aniline | Triazole | Phenyl | 34.57 (7) | X-ray Crystallography |

| 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol | Triazole | Phenyl | 33.40 (5) | X-ray Crystallography |

| 1,2,4-Triazolo[4,3-a]pyridin-3-amine (Molecule 1) | Triazole | Pyridine | 3.1 (1) | X-ray Crystallography |

| 1,2,4-Triazolo[4,3-a]pyridin-3-amine (Molecule 2) | Triazole | Pyridine | 1.8 (1) | X-ray Crystallography |

Interactive Data Table 2: Key Torsion Angles in a Triazole Analogue

| Compound | Torsion Angle Atoms | Torsion Angle (°) | Method |

| 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol | C4—S1—C3—N1 | 55.531 (131) | X-ray Crystallography |

Computational and Theoretical Investigations

Molecular Docking Studies of Analogues and Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. cal-tek.eu It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a target protein. For derivatives of 1,2,4-triazole (B32235) and nicotinic acid, docking studies have been crucial in identifying potential therapeutic targets and understanding the molecular basis of their activity. nih.govmdpi.com

Molecular docking simulations for various 1,2,4-triazole derivatives have successfully predicted key ligand-target interactions, which are fundamental to their biological activity. pensoft.net These interactions often involve a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. pensoft.net For instance, studies on triazole-based compounds have shown that the nitrogen atoms of the triazole ring are frequently involved in forming hydrogen bonds with amino acid residues in the target protein's active site. pensoft.net This ability to act as both hydrogen bond donors and acceptors is a significant factor in their binding capabilities. pensoft.net

In silico studies of furochromone-condensed 1,2,4-triazole derivatives targeting the FabH enzyme revealed that their antibacterial activity is linked to strong binding free energies, which are a result of hydrogen bond and pi-sigma interactions with the target protein. mdpi.com Similarly, docking of novel bis-1,2,4-triazoles into the active site of thymidine (B127349) phosphorylase (TP) identified specific interactions with nine different amino acids, explaining their inhibitory activity. nih.gov The binding affinity and orientation of these small molecules within the protein's catalytic pocket are critical determinants of their potential as therapeutic agents. cal-tek.eu

| Compound Class | Target Protein | Key Predicted Interactions | Binding Energy (kcal/mol) |

|---|---|---|---|

| Triazole-based Acetamides | c-kit tyrosine kinase | Hydrogen bonding, hydrophobic interactions | -176.749 nih.gov |

| Triazole-based Acetamides | Protein kinase B | Hydrogen bonding, hydrophobic interactions | -170.066 nih.gov |

| Furochromone-condensed Triazoles | FabH enzyme | H-bond and pi-sigma reactions | -38.8 to -49.84 mdpi.com |

| Triazole Derivatives | KDM5A demethylase | Hydrogen bonding | -11.042 (for Compound 700) cal-tek.eu |

| 5-Alkylthio-3-aryl-1,2,4-triazoles | 1AJ0, 1JIJ, 4ZA5 | Not specified | High binding energy reported ijper.org |

Beyond identifying ligand-target interactions, molecular docking helps to characterize the architecture of the binding site itself. By analyzing the docked poses of a series of active analogues, researchers can map out the key features of the active site, such as the spatial arrangement of crucial amino acid residues and the presence of hydrophobic pockets or charged regions.

For example, in the study of bis-1,2,4-triazoles as thymidine phosphorylase inhibitors, docking analysis of the most potent compound revealed its interaction with a specific set of nine amino acids within the crystallographic structure of the E. coli TP enzyme (PDB ID: 4LHM). nih.gov This detailed view of the binding site architecture is invaluable for structure-based drug design, allowing for the rational modification of the ligand to improve its complementarity with the target, thereby enhancing its potency and selectivity. nih.gov Similarly, docking of triazole-like ligands into the catalytic pocket of the KDM5A enzyme has been used to identify potential inhibitors for cancer therapy, highlighting the importance of understanding the specific architecture of the target's active site. cal-tek.eu

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a theoretical framework for investigating the electronic structure and properties of molecules. nih.govresearchgate.net These methods are applied to analogues of 6-(1H-1,2,4-triazol-1-yl)nicotinic acid to evaluate their electronic characteristics, predict their reactivity, and understand the mechanisms behind their observed biological activities, such as antioxidant potential. nih.govresearchgate.net

DFT calculations are used to determine a range of electronic properties and molecular descriptors that are correlated with a compound's antioxidant activity. digitellinc.com Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), ionization potential (IP), and bond dissociation enthalpy (BDE). researchgate.netnih.gov

A low HOMO-LUMO gap generally indicates higher chemical reactivity and a greater ease of electron transfer, a key process in antioxidant action. researchgate.net For a series of 2-phenoxy-benzo[g]triazoloquinazolines, DFT was used to calculate IPs and BDEs to explain their differential antioxidant activities observed in experimental assays. nih.gov The study found that while Ionization Potentials were similar between two lead compounds, differences in Dissociation Energies (DEs) of the N-H group could account for the observed variance in radical scavenging ability. nih.gov Such calculations help to rationalize experimental findings and provide a theoretical basis for the antioxidant capacity of triazole derivatives. researchgate.netisres.org

| Compound | Experimental DPPH Inhibition (%) | Calculated IP (eV) | Calculated BDE (kcal/mol) |

|---|---|---|---|

| Compound 1 | 51% nih.gov | ~6.0 nih.gov | 96.3 nih.gov |

| Compound 14 | 36% nih.gov | ~6.0 nih.gov | 90.8 nih.gov |

DFT studies are also pivotal in predicting the likely reaction mechanisms through which antioxidant compounds neutralize free radicals. The primary mechanisms include Hydrogen Atom Transfer (HAT), Sequential Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss-Electron Transfer (SPLET). nih.gov

By calculating thermodynamic parameters such as Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Affinity (PA), researchers can determine the most favorable pathway.

HAT: The BDE is the key descriptor. A lower BDE indicates an easier transfer of a hydrogen atom to a radical.

SET-PT: This pathway is governed by the IP. A lower IP facilitates the initial electron transfer step.

SPLET: This mechanism depends on the Proton Affinity.

In the investigation of benzotriazoloquinazolines, DFT calculations of BDE and IP suggested that the SET-PT mechanism was not favorable for scavenging DPPH radicals. nih.gov The discrepancy between the calculated BDE values and the experimental antioxidant activity pointed towards a more complex mechanism or the influence of other factors, highlighting the importance of a multi-faceted theoretical approach. nih.gov

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. nih.gov For analogues of this compound, SAR provides a systematic framework for understanding how modifications to the molecular scaffold affect its therapeutic properties. nih.gov This knowledge is essential for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic profiles. nih.gov

SAR analyses of various 1,2,4-triazole derivatives have revealed several key trends. For instance, in a series of novel anti-tumor 1,2,4-triazole derivatives, the introduction of different electron-withdrawing and electron-donating groups at the para-position of a benzene (B151609) moiety was explored to improve cytotoxicity. pensoft.net The results indicated that specific substitutions could significantly alter the compound's effectiveness against cancer cell lines.

In another study on 1,2,4-triazine (B1199460) G-protein-coupled receptor 84 (GPR84) antagonists, an extensive SAR investigation was conducted by synthesizing a series of analogues with substitutions on the triazine ring. nih.gov This systematic approach allowed the researchers to probe the distinct binding pockets for different aryl substituents and identify a lead compound with a potent antagonist profile suitable for further development. nih.gov These studies underscore the power of SAR in medicinal chemistry, providing a roadmap for the rational design of new drugs based on the triazole and nicotinic acid frameworks. nih.govresearchgate.net

In Silico Assessment of Molecular Properties for Drug Design (e.g., Drug-Likeness)

In the contemporary drug discovery landscape, in silico methods are indispensable for the early-stage evaluation of potential drug candidates. These computational tools allow for the prediction of a compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), based on its molecular structure. This predictive assessment helps to identify candidates with a higher probability of success in later-stage clinical trials, thereby streamlining the development process. A key aspect of this in silico evaluation is the concept of "drug-likeness," which is often assessed using guidelines such as Lipinski's rule of five.

Lipinski's rule of five provides a set of criteria to evaluate whether a chemical compound is likely to be an orally active drug in humans. armakovic.comscfbio-iitd.res.in The rule states that, in general, an orally active drug has:

No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds). scfbio-iitd.res.in

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms). scfbio-iitd.res.in

A molecular mass of less than 500 daltons. scfbio-iitd.res.in

An octanol-water partition coefficient (log P) that does not exceed 5. scfbio-iitd.res.in

Compounds that adhere to these guidelines are considered to have a greater chance of good oral bioavailability.

For the compound this compound, computational analyses have been performed to predict its molecular properties and assess its drug-likeness. The calculated physicochemical properties are summarized in the table below.

| Molecular Property | Predicted Value |

|---|---|

| Molecular Weight (g/mol) | 190.16 |

| logP (Octanol-Water Partition Coefficient) | 0.65 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

| Topological Polar Surface Area (TPSA) (Ų) | 84.9 |

| Number of Rotatable Bonds | 1 |

The data indicates that this compound fully complies with Lipinski's rule of five. Its molecular weight of 190.16 g/mol is well under the 500 dalton threshold. The predicted logP of 0.65 is significantly less than 5, suggesting a favorable balance between hydrophilicity and lipophilicity, which is crucial for both solubility in aqueous environments and permeation across biological membranes. Furthermore, the compound has one hydrogen bond donor and five hydrogen bond acceptors, both within the limits set by Lipinski's rule.

The topological polar surface area (TPSA) is another important descriptor for predicting drug absorption. A TPSA value of less than 140 Ų is generally considered favorable for good oral bioavailability. The calculated TPSA for this compound is 84.9 Ų, further supporting its potential as an orally bioavailable drug candidate. The low number of rotatable bonds (1) suggests a relatively rigid molecular structure, which can be advantageous for binding to a specific biological target.

The following table provides a direct comparison of the predicted properties of this compound with the criteria of Lipinski's rule of five.

| Lipinski's Rule of Five Parameter | Criteria | Predicted Value for this compound | Compliance |

|---|---|---|---|

| Molecular Weight | ≤ 500 g/mol | 190.16 | Yes |

| logP | ≤ 5 | 0.65 | Yes |

| Hydrogen Bond Donors | ≤ 5 | 1 | Yes |

| Hydrogen Bond Acceptors | ≤ 10 | 5 | Yes |

Pharmacological and Mechanistic Studies of 6 1h 1,2,4 Triazol 1 Yl Nicotinic Acid and Its Analogues

Broad Biological Activities of 1,2,4-Triazole (B32235) Scaffolds

The 1,2,4-triazole ring is a privileged pharmacophore due to its unique physicochemical properties, which allow for hydrogen bonding, dipole interactions, and enhanced solubility, contributing to high affinity for biological receptors. This versatile scaffold is present in numerous clinically approved drugs and has been extensively investigated for various therapeutic applications. nih.govresearchgate.net

Antimicrobial Activity (Antibacterial and Antifungal)

Derivatives of 1,2,4-triazole are well-documented for their potent antimicrobial effects, forming the basis for several antifungal drugs. nih.gov

Antibacterial Activity: Numerous studies have demonstrated the efficacy of 1,2,4-triazole derivatives against a range of bacterial strains. For instance, novel Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol have shown significant activity against Staphylococcus aureus, with some derivatives exhibiting effects superior to the standard drug streptomycin (B1217042). nih.gov Hybrid molecules combining the 1,2,4-triazole nucleus with other antimicrobial agents, such as quinolones, have also been developed. These hybrids often show potent effects, even against resistant bacterial strains. nih.gov For example, ofloxacin (B1677185) analogues incorporating a 1,2,4-triazole ring displayed antibacterial properties comparable to the parent drug against several Gram-positive and Gram-negative pathogens. nih.gov

Antifungal Activity: The 1,2,4-triazole scaffold is a cornerstone of many antifungal agents, such as fluconazole (B54011) and itraconazole. nih.gov Their primary mechanism often involves the inhibition of fungal-specific enzymes. nih.gov Research has shown that newly synthesized 1,2,4-triazole derivatives can exhibit strong antifungal effects against species like Microsporum gypseum, in some cases surpassing the activity of ketoconazole. nih.gov The incorporation of a 1,2,4-triazole-thioether moiety into other molecules has been shown to be beneficial for increasing antifungal activity. mdpi.com

| Compound Type | Target Organism | Activity/Finding |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus | Antibacterial effect superior to streptomycin for some derivatives. nih.gov |

| Ofloxacin-1,2,4-triazole hybrids | Gram-positive and Gram-negative bacteria | MIC values (0.25 to 1 µg/mL) comparable to ofloxacin. nih.gov |

| 1,2,4-triazole derivatives | Microsporum gypseum | Strong antifungal effects, some superior to ketoconazole. nih.gov |

| Nalidixic acid-based 1,2,4-triazole-3-thione derivatives | P. aeruginosa | Highly active with a MIC of 16 µg/mL. nih.gov |

Anticancer Potential

The 1,2,4-triazole core is a feature of several anticancer drugs and a subject of intensive research in oncology. researchgate.net Derivatives have demonstrated significant antiproliferative effects against a variety of cancer cell lines, including those of the breast, liver, lung, and leukemia. researchgate.netnih.gov

Studies have shown that novel compounds carrying the 1,2,4-triazole scaffold can exhibit remarkable antiproliferative activity. nih.gov For example, certain indolyl-1,2,4-triazoles have been investigated for their cytotoxic effects against prostate, breast, and pancreatic cancer cell lines. The anticancer potential of these compounds is often linked to their ability to interact with and inhibit key biomolecular targets involved in cancer progression. nih.govresearchgate.net Recent research continues to explore modifications to the 1,2,4-triazole core to enhance anticancer efficacy and selectivity. nih.gov

| Cancer Cell Line | Compound Type | Key Finding |

| Various | Novel 1,2,4-triazole derivatives | Showed remarkable antiproliferative activity. nih.gov |

| Breast, Lung, CNS | 2,6-Cl2C6H3 derivative of 1,2,4-triazole | Exhibited significant anticancer potential in screening tests. |

| Prostate, Breast, Pancreatic | Indolyl-1,2,4-triazoles | Investigated for cytotoxic effects against these cancer cell lines. |

Anti-inflammatory Properties

Compounds incorporating the 1,2,4-triazole moiety have demonstrated significant anti-inflammatory activity through various mechanisms. wikipedia.org Many of these compounds act by inhibiting key enzymes in the inflammatory pathway, such as cyclooxygenase (COX-1/COX-2) and lipoxygenases (LOX). nih.gov

For example, certain diaryl-1,2,4-triazole derivatives have been shown to be potent inhibitors of COX-2, with some also exhibiting in vivo analgesic and anti-inflammatory effects greater than celecoxib. Other derivatives have been identified as dual inhibitors of COX-2 and 5-LOX. The ability of the 1,2,4-triazole ring to act as an isostere of a carboxylic acid and its hydrogen bonding capacity contribute to its effectiveness in interacting with these enzyme targets. nih.gov

| Compound Series | Target Enzyme(s) | Potency (IC50) / Finding |

| Diaryl-1,2,4-triazoles with urea (B33335) linker | COX-2 | IC50 = 1.98–2.13 µM (compared to Celecoxib IC50 = 0.95 µM) |

| Quinoline-1,2,4-triazole hybrids | COX-2 / 5-LOX | Potent dual inhibitors. |

| 1,2,4-triazole Schiff bases | COX-2 | Potent and selective COX-2 inhibition in vitro. |

Antioxidant Properties (for related triazole hybrids)

The production of reactive oxygen species (ROS) can lead to oxidative stress, which is implicated in the pathology of numerous diseases. Synthetic antioxidants are of great interest for their potential to prevent or delay the oxidation of vital biomolecules. Various 1,2,4-triazole derivatives have been reported to possess antioxidant capabilities.

For instance, studies on novel 1,2,4-triazole-3-thiol series have evaluated their in vitro antioxidant activity, with some derivatives showing high DPPH radical scavenging activity. The presence of specific substituent groups, such as a hydroxyl (-OH) group at the para position of an aromatic ring, can enhance the antioxidant effect due to possible extended conjugation after hydrogen radical abstraction.

Enzyme Inhibition Activities

The 1,2,4-triazole scaffold is a key component in many enzyme inhibitors due to its ability to coordinate with metal ions in enzyme active sites and form hydrogen bonds. nih.govmdpi.com

Kinase Inhibitors : 1,2,4-triazole derivatives have been identified as potent inhibitors of various kinases, which are crucial targets in cancer therapy. For example, some derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and BRAF kinase. nih.gov

Cytochrome P450 Enzymes (CYP51) : Azole antifungals, many of which contain a 1,2,4-triazole ring, are well-known inhibitors of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol (B1671047) in fungi. nih.govacs.org The triazole nitrogen atom coordinates with the heme iron atom in the enzyme's active site, disrupting its function and leading to fungal cell death. nih.govnih.gov

Hypoxia-Inducible Factor Prolyl-Hydroxylases (PHD) : Tricyclic compounds containing a triazole have been reported as potent and selective inhibitors of HIF prolyl-hydroxylases (PHDs). plos.orgnih.gov These enzymes are sensors for the HIF system, which regulates the cellular response to low oxygen. plos.orgnih.gov Inhibition of PHDs can activate the hypoxic response, which has therapeutic potential for conditions like anemia. nih.gov

Janus Kinase (JAK) Inhibitors : The JAK family of enzymes is involved in cytokine signaling that can drive inflammation and cancer. wikipedia.orgsemanticscholar.org Diamino-1,2,4-triazole derivatives have been designed as selective inhibitors of TYK2 and JAK1. nih.gov Furthermore, compounds based on a 4-(2,5-triazole)-pyrrolopyrimidine structure have been discovered as potent and highly selective inhibitors of JAK2. nih.gov

Proposed Molecular and Cellular Mechanisms of Action

The diverse biological activities of 1,2,4-triazole analogues stem from their ability to interact with a wide range of molecular targets and modulate various cellular pathways. nih.govresearchgate.net

In the context of anticancer activity , the mechanisms are often multifaceted. nih.gov They include:

Enzyme Inhibition : As detailed above, these compounds can inhibit crucial enzymes for cancer cell proliferation and survival, such as kinases (e.g., EGFR, BRAF) and topoisomerases. nih.govnih.gov

Tubulin Inhibition : Some 1,2,4-triazole derivatives act as strong tubulin inhibitors, disrupting microtubule dynamics, which is essential for cell division, leading to cell cycle arrest and apoptosis. nih.gov

Modulation of Apoptosis and Autophagy : Studies have shown that these compounds can induce programmed cell death (apoptosis) and modulate autophagy in cancer cells. nih.gov

The antimicrobial mechanism of many 1,2,4-triazole derivatives, particularly antifungals, is well-established. It primarily involves the inhibition of CYP51. nih.gov This inhibition disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to increased membrane permeability and ultimately, cell death. nih.gov For antibacterial action, mechanisms can include the inhibition of essential enzymes like DNA gyrase and topoisomerase IV. ingentaconnect.com

The anti-inflammatory effects are largely attributed to the inhibition of enzymes like COX and LOX, which are responsible for the synthesis of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. nih.gov

Molecular Target Identification and Interaction

The molecular targets of 6-(1H-1,2,4-triazol-1-yl)nicotinic acid and its analogues are diverse, reflecting the versatile nature of the triazole and nicotinic acid scaffolds in molecular interactions. Research has identified specific enzymes and receptors that are modulated by these compounds, leading to a range of biological effects. For instance, while nicotinic acid itself is known to interact with G protein-coupled receptors like HM74A and HM74 nih.gov, its derivatives containing a triazole moiety often exhibit different targeting profiles. Analogues have been identified as inhibitors of enzymes crucial for fungal survival and regulators of the cellular hypoxia response. nih.govresearchgate.net For example, a complex derivative, N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide, was identified as a potent and selective inhibitor of T-cell immunoglobulin and mucin-domain containing-3 (TIM-3), a checkpoint receptor involved in cancer immunotherapy. frontiersin.org

The 1,2,4-triazole ring is a key pharmacophore that significantly influences the pharmacological properties of the parent compound. This nitrogen-rich heterocyclic ring is chemically stable and capable of participating in a variety of non-covalent interactions, including hydrogen bonds, dipole-dipole interactions, and van der Waals forces. nih.govnih.gov The triazole moiety can act as both a hydrogen bond donor and acceptor, allowing it to form strong connections with biological targets like proteins and enzymes. rsc.orgrsc.orgacs.org This ability to form multiple interactions enhances the binding affinity and specificity of the molecule for its target. pensoft.net The triazole ring is often used in drug design as a bioisostere for amide or ester groups, improving physicochemical and pharmacokinetic properties. nih.govbiointerfaceresearch.com Its rigid structure and significant dipole moment (around 5 D) further contribute to its effective interaction with molecular targets. nih.govrsc.org

The ethyl ester of this compound and other azole-containing compounds are well-documented inhibitors of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity. nih.govnih.gov The primary molecular target for this action is the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51, also known as Erg11p). researchgate.netresearchgate.net This enzyme is essential for converting lanosterol to ergosterol. researchgate.net

The triazole ring of the inhibitor interacts with the heme iron atom at the active site of CYP51, preventing the binding of the natural substrate, lanosterol. researchgate.netresearchgate.net This inhibition blocks the ergosterol synthesis pathway, leading to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. nih.govresearchgate.net The disruption of membrane composition and function ultimately inhibits fungal growth, classifying these compounds as fungistatic. nih.govnih.gov

Analogues of this compound have been identified as potent and selective inhibitors of hypoxia-inducible factor (HIF) prolyl-hydroxylases (PHDs). researchgate.netplos.orgnih.gov PHDs are enzymes that regulate the stability of the HIF-α subunit. Under normal oxygen conditions, PHDs hydroxylate proline residues on HIF-α, leading to its degradation. nih.gov

Triazole-based inhibitors can mimic the 2-oxoglutarate co-substrate of PHDs, binding to the active site of the enzyme and preventing the hydroxylation of HIF-α. researchgate.netplos.org This inhibition stabilizes HIF-α, allowing it to accumulate and activate the transcription of genes involved in the cellular response to hypoxia, such as those related to angiogenesis and energy metabolism. nih.gov Notably, some azole derivatives have been developed as non-iron-chelating inhibitors of PHD3, offering a novel mechanism for activating the HIF pathway. rsc.org One such compound, IOX4, a tricyclic triazole, has demonstrated the ability to induce HIF-α in cells and, significantly, in mouse brain tissue, highlighting its potential for studying and treating cerebral diseases like stroke. nih.gov

Cellular Pathway Modulation

Derivatives and analogues of this compound can significantly modulate key cellular pathways, leading to outcomes such as the inhibition of cell proliferation and the induction of programmed cell death (apoptosis). nih.govnih.gov These effects are often the downstream result of the specific molecular interactions described previously.

Triazole-containing compounds have demonstrated broad anti-proliferative effects against various cancer cell lines. nih.govnih.gov The induction of apoptosis is a primary mechanism through which many triazole derivatives exert their anticancer effects. researcher.life This process can be initiated through various signaling cascades. For example, studies on different triazole analogues have shown they can induce apoptosis by activating caspases, which are key executioner enzymes in the apoptotic pathway. nih.govbiointerfaceresearch.com

One specific analogue, N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide, was found to induce apoptosis in human breast cancer cells by suppressing the Notch-Akt signaling pathway. nih.gov This compound reduced the expression of key proteins like Notch1, Notch2, and phospho-AKT, which are crucial for cancer cell proliferation and survival. nih.gov In other studies, triazolotriazin-7-one derivatives were shown to affect the expression of apoptosis-related genes, such as BCL-2, BAX, and the tumor suppressor p53, in lung cancer cell lines. rsc.org

Table 1: Cellular Effects of Selected Triazole Analogues

| Compound Type | Cellular Effect | Affected Pathway/Genes | Cell Line |

|---|---|---|---|

| 1,2,3-Triazole-chalcone hybrids | Apoptosis Induction | Caspase 3, 7, & 9 activation; Bax/Bcl-2 ratio | MCF-7 (Breast Cancer) |

| Triazolotriazin-7-one derivatives | Apoptosis Induction | Increased p53, BAX; Decreased BCL-2 | A549 (Lung Cancer) |

| Oleanolic acid-triazole derivative | Apoptosis Induction, Proliferation Inhibition | Inhibition of Notch-Akt signaling | MCF-7, MDA-MB-231 (Breast Cancer) |

| Betulinic acid-triazole derivative | Decreased Cell Viability | Mitochondrial-mediated apoptosis | A375 (Melanoma) |

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of this compound derivatives. These studies systematically alter the chemical structure of the molecule and assess how these changes affect its pharmacological properties, providing insights for the rational design of more potent and selective compounds. nih.govmdpi.com

The modification of substituents on the core triazole and nicotinic acid structures has a profound impact on biological activity. The nature and position of these substituents can influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn affect its ability to interact with its molecular target.

For instance, in studies of xanthotoxin-triazole derivatives, the type of substituent on the phenyl ring attached to the triazole moiety was critical for antiproliferative activity. nih.gov The order of potency was found to be p-CF₃ > p-Cl > p-F > p-CH₃ > p-OCH₃, suggesting that electron-withdrawing groups enhance activity more than electron-donating groups. nih.gov This trend is supported by other studies where compounds with electron-withdrawing substituents on the 1,2,4-triazole ring exhibited potent activity, while those with electron-donating groups showed moderate activity. nih.gov Conversely, for antioxidant activity, molecules with electron-donating groups (like -NH₂, -OCH₃) often show higher activity, while those with electron-withdrawing groups (like -Cl, -NO₂) exhibit lower activity. echemcom.com

The position of substituents also plays a key role. For halogen substitutions on a benzene (B151609) ring, the order of cytotoxic activity was often found to be para > ortho > meta. nih.gov These findings highlight that small structural modifications can lead to significant changes in biological function, guiding the development of derivatives with improved therapeutic profiles.

Table 2: Influence of Substituents on Biological Activity of Triazole Derivatives

| Substituent Type | Position | Observed Effect on Activity | Example Activity |

|---|---|---|---|

| Electron-withdrawing (e.g., -CF₃, -Cl) | Para on phenyl ring | Increased Potency | Antiproliferative |

| Electron-donating (e.g., -CH₃, -OCH₃) | Para on phenyl ring | Moderate or Decreased Potency | Antiproliferative |

| Halogens (e.g., -Cl) | Para > Ortho > Meta | Positional impact on potency | Cytotoxicity |

| Electron-donating (e.g., -NH₂, -OH) | - | Increased Activity | Antioxidant |

Impact of Substituent Modifications on Biological Activity

Triazole Substitutions (e.g., Methylation affecting lipophilicity and antifungal activity)

The strategic modification of heterocyclic rings, such as the 1,2,4-triazole moiety, is a common approach in medicinal chemistry to optimize the pharmacological profile of a lead compound. Methylation, the introduction of a methyl group, is a key modification that can significantly influence a molecule's physicochemical properties, including lipophilicity. Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), plays a crucial role in a drug's ability to permeate biological membranes and reach its target site.

In the context of antifungal agents, a well-balanced lipophilicity is often essential for potent activity. An increase in lipophilicity through methylation can enhance the compound's interaction with the fungal cell membrane and its target enzymes, such as lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding, potentially reducing efficacy.

While structure-activity relationship (SAR) studies on various triazole-containing antifungal agents have demonstrated the impact of substitutions on the triazole ring, specific data detailing the effects of methylation on the lipophilicity and antifungal activity of this compound are not available in the reviewed literature.

Table 1: Hypothetical Impact of Methylation on Physicochemical and Antifungal Properties

| Compound | Modification | Expected Change in Lipophilicity (log P) | Postulated Impact on Antifungal Activity |

| This compound | Parent Compound | Baseline | Baseline |

| 6-(1-methyl-1H-1,2,4-triazol-1-yl)nicotinic acid | N1-Methylation | Increase | Potentially enhanced or altered |

| 6-(4-methyl-4H-1,2,4-triazol-4-yl)nicotinic acid | N4-Methylation | Increase | Potentially enhanced or altered |

This table is illustrative and based on general principles of medicinal chemistry, as specific experimental data for these compounds were not found.

Ester Group Modifications (e.g., Impact on Solubility and Metabolic Stability for ethyl ester)

Modification of a carboxylic acid group to an ester, such as an ethyl ester, is a frequently employed strategy to enhance a drug's pharmacokinetic properties. This transformation can significantly impact solubility and metabolic stability.

Solubility: Carboxylic acids can exhibit limited solubility in either aqueous or lipid environments depending on the pH. Esterification masks the polar carboxylic acid group, generally leading to a decrease in aqueous solubility but an increase in lipid solubility. This can improve the compound's ability to cross biological membranes, a process often required to reach the site of action.

Metabolic Stability: Esters are susceptible to hydrolysis by esterase enzymes, which are abundant in the body, particularly in the liver, plasma, and gastrointestinal tract. This can be a double-edged sword. On one hand, rapid hydrolysis can lead to a short duration of action. On the other hand, an ester can be designed as a prodrug, where the inactive or less active ester form is converted to the active carboxylic acid in vivo. This approach can be used to improve oral bioavailability or to target specific tissues.

For this compound, conversion to its ethyl ester, ethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate, would be expected to alter its solubility and metabolic profile. However, specific studies quantifying the impact of this modification on the solubility and metabolic stability of this particular compound are not present in the currently accessible scientific literature. General principles suggest that the ethyl ester would be more lipophilic and susceptible to enzymatic hydrolysis compared to the parent carboxylic acid.

Table 2: Postulated Effects of Esterification on Physicochemical Properties

| Compound | Functional Group | Expected Aqueous Solubility | Expected Metabolic Stability |

| This compound | Carboxylic Acid | Higher | Generally more stable to hydrolysis |

| Ethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate | Ethyl Ester | Lower | Susceptible to esterase-mediated hydrolysis |

This table is based on established principles of drug design and metabolism, as specific experimental data for these compounds were not found.

Applications in Chemical Research and Development

Role as a Building Block in Complex Organic Synthesis

The intrinsic chemical functionalities of 6-(1H-1,2,4-triazol-1-yl)nicotinic acid, namely the carboxylic acid group on the pyridine (B92270) ring and the reactive nitrogen atoms of the triazole moiety, position it as a highly versatile building block in the field of complex organic synthesis.

Synthesis of Diverse Molecular Architectures

The presence of both a carboxylic acid and a triazole ring allows for a wide array of chemical transformations, enabling the construction of diverse and complex molecular architectures. The carboxylic acid group can be readily converted into esters, amides, or other functional groups, providing a handle for chain extension or the introduction of new molecular fragments. Simultaneously, the triazole ring can participate in various coupling reactions or be functionalized to introduce further complexity. This dual reactivity is instrumental in multi-step synthetic sequences aimed at producing novel organic compounds with tailored properties.

While specific examples detailing the use of this compound in multi-component reactions are not extensively documented in publicly available literature, the principles of such reactions suggest its high potential. Multi-component reactions, which involve the combination of three or more reactants in a single step to form a complex product, could leverage the different reactive sites on this molecule to rapidly generate libraries of structurally diverse compounds. For instance, the carboxylic acid could react with an amine and an isocyanide in a Ugi reaction, while the triazole moiety could be involved in subsequent cyclization or cross-coupling reactions.

Precursor for Advanced Heterocyclic Systems

Fused heterocyclic systems are of great interest in medicinal chemistry and materials science due to their rigid structures and unique electronic properties. This compound serves as an excellent precursor for the synthesis of such advanced heterocyclic systems. Intramolecular cyclization reactions, often facilitated by the strategic placement of other reactive groups, can lead to the formation of novel triazolopyridopyrimidines, triazolopyridotriazines, or other complex fused ring systems. These reactions often proceed with high regioselectivity, dictated by the inherent reactivity of the parent molecule. The synthesis of nih.govresearchgate.netnih.govtriazolo[4,3-b] nih.govresearchgate.netnih.govtriazin-7-one derivatives from a 1,2,4-triazine (B1199460) precursor highlights a synthetic strategy that could be adapted for this compound to generate novel fused heterocycles. mdpi.com

Pharmacophore Design in Medicinal Chemistry

The 1,2,4-triazole (B32235) nucleus is a well-established pharmacophore in medicinal chemistry, present in numerous approved drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties. nih.gov The incorporation of this privileged scaffold into the nicotinic acid framework in this compound makes it a highly attractive starting point for the design of new therapeutic agents.

Development of Novel Enzyme or Receptor Targeting Agents

The structural features of this compound allow it to interact with biological targets such as enzymes and receptors. The triazole ring can act as a hydrogen bond donor or acceptor, while the pyridine ring can participate in π-stacking interactions. The carboxylic acid group provides a key site for ionic interactions. By modifying the core structure through the addition of various substituents, medicinal chemists can fine-tune the binding affinity and selectivity of these molecules for specific biological targets.

Derivatives of 1,2,4-triazoles have shown significant potential as enzyme inhibitors. For example, novel azinane triazole-based derivatives have been synthesized and demonstrated effective inhibition of enzymes such as acetylcholinesterase (AChE) and α-glucosidase, which are relevant targets for Alzheimer's disease and diabetes, respectively. nih.gov The general synthetic strategies employed in these studies could be applied to this compound to generate new classes of enzyme inhibitors.

Similarly, the 1,2,4-triazole scaffold has been utilized in the design of receptor antagonists. For instance, derivatives have been developed as antagonists for the human interleukin-6 receptor, a target for inflammatory diseases. nih.govulb.ac.be The ability to synthesize a variety of derivatives from the this compound core would enable the exploration of their potential as selective antagonists for a range of receptors implicated in disease.

Contributions to Materials Science Research

The application of this compound and its isomers extends into the realm of materials science, where its ability to coordinate with metal ions is exploited to create novel functional materials.

Development of Specialty Chemicals

One of the most promising areas of application for this compound in materials science is in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials are constructed from metal ions or clusters linked together by organic ligands, forming one-, two-, or three-dimensional structures with porous architectures. The nitrogen atoms of the triazole ring and the oxygen atoms of the carboxylate group in this compound can act as coordination sites for metal ions, making it an excellent ligand for the construction of these materials.

Research on the closely related isomer, 5-(1H-1,2,4-triazol-1-yl)nicotinic acid, has demonstrated the successful synthesis of six new coordination polymers with various transition metals such as Cu(II), Co(II), and Mn(II). These materials exhibit diverse and complex structures, including 2D layered networks and 3D porous frameworks. The specific coordination modes of the ligand and the nature of the metal ion were found to be crucial in determining the final architecture of the material.

Table 1: Examples of Coordination Polymers Synthesized from a 5-(Triazol-1-yl)nicotinic Acid Ligand

| Compound | Metal Ion | Dimensionality | Structural Features |

| 1 | Cu(II) | 2D | (3,8)-connected topology with tetranuclear copper clusters |

| 2 | Co(II) | 2D | 4-connected sql net |

| 3 | Mn(II) | 2D | 4-connected sql net (isostructural with 2 ) |

| 4 | Co(II) | 3D | (3,6)-connected 2-nodal net with dinuclear cobalt clusters |

| 5 | Cu(II) | 3D | (3,6)-connected 2-nodal net with dinuclear copper clusters |

| 6 | Co(II) | 3D | Uninodal 4-connected qtz net with dinuclear cobalt clusters |

Furthermore, some of these synthesized materials have shown interesting functional properties. For example, the manganese-based coordination polymer exhibited ferrimagnetic behavior, while one of the cobalt-based frameworks demonstrated effective storage capacity for carbon dioxide and high selectivity for CO2 over methane. These findings underscore the potential of using triazolyl-nicotinic acid derivatives to create specialty chemicals with applications in gas storage, separation, and magnetism.

Role in New Materials and Catalysts

While direct, extensive research on the application of this compound in the development of new materials and catalysts is not widely documented in publicly available literature, its molecular architecture suggests significant potential as a versatile building block, particularly in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The compound's structure, featuring both a carboxylic acid group and a nitrogen-rich triazole ring, provides multiple coordination sites for metal ions, which is a fundamental requirement for the construction of these advanced materials.

The triazole and carboxylate moieties are well-established functional groups in the design of MOFs and coordination polymers. The nitrogen atoms of the 1,2,4-triazole ring can act as effective bridging ligands to connect metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. Similarly, the carboxylate group of the nicotinic acid backbone can coordinate to metal ions in various modes (monodentate, bidentate bridging, etc.), further influencing the dimensionality and topology of the resulting framework. This dual functionality allows for the creation of complex and robust structures with tunable properties.